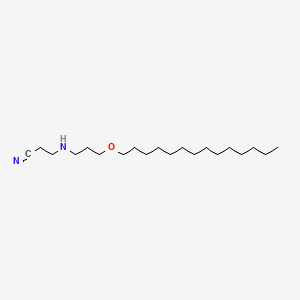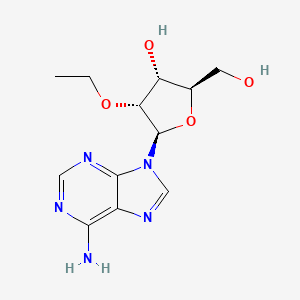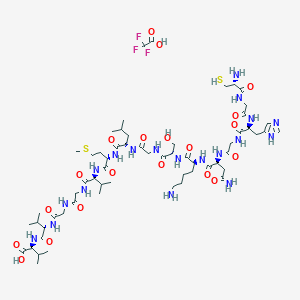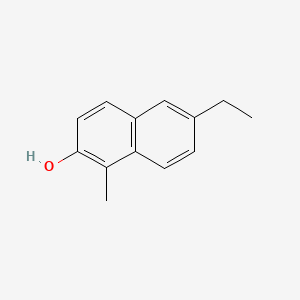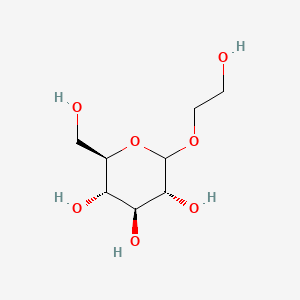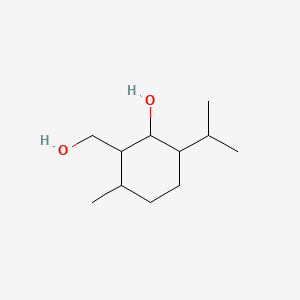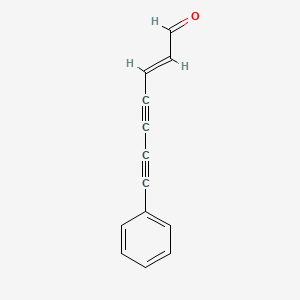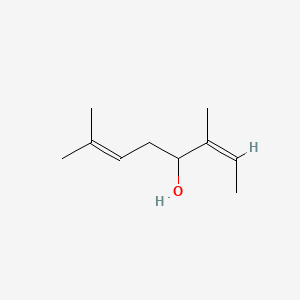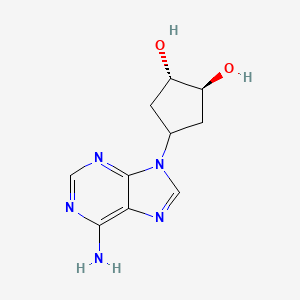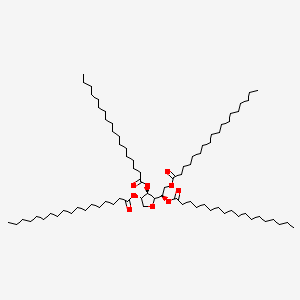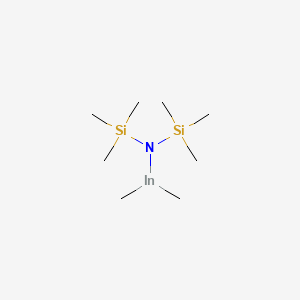
(Bis(trimethylsilyl)amine)dimethylindium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(trimethylsilyl)amine)dimethylindium is an organometallic compound with the molecular formula C8H24InNSi2. It is a derivative of indium and is characterized by the presence of two trimethylsilyl groups attached to an amine ligand, along with two methyl groups bonded to the indium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(trimethylsilyl)amine)dimethylindium typically involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine, which is then reacted with dimethylindium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures the purity and yield of the compound. Solvents such as tetrahydrofuran or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(Bis(trimethylsilyl)amine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The trimethylsilyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of indium complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, (Bis(trimethylsilyl)amine)dimethylindium is used as a precursor for the synthesis of other indium-containing compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in imaging and diagnostic tools due to the unique properties of indium .
Industry
In the industrial sector, this compound is used in the production of thin films and coatings through chemical vapor deposition techniques. These films have applications in electronics and materials science .
Mechanism of Action
The mechanism by which (Bis(trimethylsilyl)amine)dimethylindium exerts its effects involves the interaction of the indium center with various substrates. The trimethylsilyl groups provide steric protection, allowing the indium atom to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: A related compound with similar structural features but without the indium center.
Dimethylindium chloride: Another indium-containing compound used in similar applications.
Uniqueness
(Bis(trimethylsilyl)amine)dimethylindium is unique due to the combination of trimethylsilyl groups and the indium center, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as catalysis and materials science .
Properties
CAS No. |
94265-92-6 |
|---|---|
Molecular Formula |
C8H24InNSi2 |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
[[dimethylindiganyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18NSi2.2CH3.In/c1-8(2,3)7-9(4,5)6;;;/h1-6H3;2*1H3;/q-1;;;+1 |
InChI Key |
MBBMQRREOFACJV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[In](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


